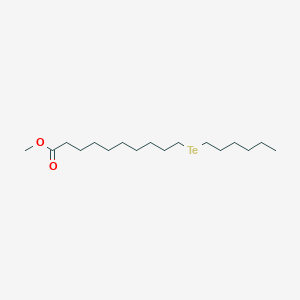
Methyl 10-(hexyltellanyl)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-(hexyltellanyl)decanoate is an organic compound that belongs to the class of tellurium-containing esters. This compound is characterized by the presence of a tellurium atom bonded to a hexyl group and a decanoate ester moiety. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of organic chemistry and materials science.
Preparation Methods
The synthesis of methyl 10-(hexyltellanyl)decanoate typically involves the esterification of decanoic acid with methanol in the presence of a tellurium-containing reagent. One common method involves the use of tellurium tetrachloride (TeCl4) as a precursor, which reacts with hexylmagnesium bromide to form hexyltellurium bromide. This intermediate is then reacted with decanoic acid and methanol under acidic conditions to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 10-(hexyltellanyl)decanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The tellurium atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield decanoic acid and methanol.
Scientific Research Applications
Methyl 10-(hexyltellanyl)decanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds and as a reagent in organic synthesis.
Materials Science: It is investigated for its potential use in the fabrication of tellurium-containing materials with unique electronic and optical properties.
Industry: The compound is explored for its use in industrial processes, such as catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 10-(hexyltellanyl)decanoate involves the interaction of the tellurium atom with various molecular targets. In biological systems, the tellurium atom can interact with thiol groups in proteins, leading to the formation of tellurium-sulfur bonds. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects. In materials science, the tellurium atom can influence the electronic properties of materials, making them suitable for applications in electronics and photonics.
Comparison with Similar Compounds
Methyl 10-(hexyltellanyl)decanoate can be compared with other tellurium-containing esters, such as methyl 10-(phenyltellanyl)decanoate and methyl 10-(butyltellanyl)decanoate. These compounds share similar chemical properties but differ in the nature of the alkyl or aryl group bonded to the tellurium atom. The unique hexyl group in this compound imparts distinct physical and chemical properties, making it suitable for specific applications. Other similar compounds include methyl decanoate and methyl 10-(methylthio)decanoate, which lack the tellurium atom and therefore exhibit different reactivity and applications.
Properties
CAS No. |
88116-31-8 |
|---|---|
Molecular Formula |
C17H34O2Te |
Molecular Weight |
398.1 g/mol |
IUPAC Name |
methyl 10-hexyltellanyldecanoate |
InChI |
InChI=1S/C17H34O2Te/c1-3-4-5-12-15-20-16-13-10-8-6-7-9-11-14-17(18)19-2/h3-16H2,1-2H3 |
InChI Key |
DWVDXSXBZSJTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Te]CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















